molecular formula C7H8BrF2N B2866613 4-Bromo-2-(difluoromethyl)-1-ethylpyrrole CAS No. 2248294-43-9

4-Bromo-2-(difluoromethyl)-1-ethylpyrrole

Cat. No. B2866613
CAS RN: 2248294-43-9
M. Wt: 224.049
InChI Key: LVWPEOUWYANBNF-UHFFFAOYSA-N
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Description

“4-Bromo-2-(difluoromethyl)-1-fluorobenzene” is a chemical compound that has a molecular weight of 225.01 . It’s a liquid in its physical form .


Synthesis Analysis

The synthesis of similar compounds often involves several steps, including the reaction of a bromo-nitrobenzoic acid with difluoromethyl iodide, followed by reduction with iron powder and hydrolysis of the resulting intermediate.


Molecular Structure Analysis

The molecular formula of “4-Bromo-2-(difluoromethyl)-1-fluorobenzene” is C7H4BrF3 .


Physical And Chemical Properties Analysis

The density of a similar compound, “Pyridine, 4-bromo-2-(difluoromethyl)-”, is 1.640±0.06 g/cm3, and its boiling point is 210.3±35.0 °C .

Mechanism of Action

“4-Bromo-2-(difluoromethyl)-5-fluorobenzonitrile” has been shown to bind to specific receptors in the body, including the GABA-A receptor and the α7 nicotinic acetylcholine receptor.

Safety and Hazards

“4-Bromo-2-(difluoromethyl)-1-fluorobenzene” has a GHS07 pictogram and a warning signal word. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1-ethylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF2N/c1-2-11-4-5(8)3-6(11)7(9)10/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWPEOUWYANBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C1C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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